molecular formula C10H9FN2OS B2427541 4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine CAS No. 718596-15-7

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B2427541
CAS No.: 718596-15-7
M. Wt: 224.25
InChI Key: XXOPNCIEDFPXIG-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of related compounds can vary. For example, Linzagolix, a GnRH receptor antagonist, binds to and blocks the GnRH receptor in the pituitary gland, modulating the hypothalamic pituitary-gonadal axis and dose-dependently reducing serum luteinising hormone and follicle-stimulating hormone production and serum estradiol levels .

Safety and Hazards

The safety and hazards of related compounds can vary. For example, 2-Fluoro-4-methoxyphenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on related compounds could involve further exploration of their biological activities. For instance, some novel Pyrazolo [5,1-b]thiazole derivatives have shown promising results in antimicrobial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-methoxyacetophenone with thioamide under acidic conditions to form the thiazole ring. The reaction typically proceeds as follows:

    Starting Material: 2-fluoro-4-methoxyacetophenone

    Reagent: Thioamide

    Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 100-120°C)

    Duration: Several hours, depending on the specific reaction conditions

The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thiadiazole
  • 2-Fluoro-4-methoxyphenylboronic acid
  • 1,3,5,7-tetrakis(2-fluoro-4-methoxyphenyl)adamantane

Uniqueness

4-(2-Fluoro-4-methoxy-phenyl)-thiazol-2-ylamine is unique due to its specific structural features, such as the presence of both a fluorine atom and a methoxy group on the phenyl ring, as well as the thiazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

4-(2-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-15-10(12)13-9/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOPNCIEDFPXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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